(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound. It also contains a benzoyl group and a sulfamoyl group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The compound contains a benzothiazole ring, which is a type of aromatic heterocycle. It also has a benzoyl group attached to the nitrogen atom and a sulfamoyl group attached to the benzene ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the benzothiazole ring, the benzoyl group, and the sulfamoyl group. These groups could potentially undergo a variety of organic reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability .Scientific Research Applications
GPIIb/IIIa Integrin Antagonists
One study highlights the development of a highly potent and orally active fibrinogen receptor antagonist characterized by the presence of a trisubstituted beta-amino acid residue. This compound showed an excellent profile for its human platelet aggregation inhibitory activity and oral availability, suggesting therapeutic potential, especially for antithrombotic treatment in the acute phase. The trisubstituted beta-amino acid residues were identified as new and useful linear templates to restrict the conformational flexibility of peptidomimetics (Hayashi et al., 1998).
Efficient and Eco-Friendly Synthesis
Another study describes an efficient and environmentally friendly method for synthesizing novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates using nano-Copper Y Zeolite as a catalyst. This method provides several advantages, including high yields, short reaction times, and easy product isolation, potentially offering a pathway for the synthesis of new commercial fungicide derivatives and sulfur-bearing peptide derivatives (Kalhor, 2015).
Anticancer Activity
Further research focused on benzothiazole derivatives, recognizing them as significant structures in medicinal chemistry for their anticancer properties. A study synthesized new benzothiazole derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that specific substitutions on the benzothiazole scaffold could modulate antitumor properties, highlighting the potential of these compounds as novel drugs for cancer treatment (Osmaniye et al., 2018).
Catalytic Applications
Another study explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This material showcased significant catalytic behavior, stability, and recycling ability, providing an advantageous approach for catalytic oxidation processes (Ghorbanloo & Maleki Alamooti, 2017).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S2/c1-5-14-27(15-6-2)35(31,32)20-11-9-19(10-12-20)24(30)26-25-28(17-23(29)33-7-3)21-13-8-18(4)16-22(21)34-25/h8-13,16H,5-7,14-15,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUXZCYRWVHZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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